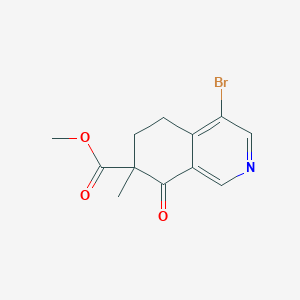
1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanol backbone, with a 2,5-diethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,5-diethylphenyl magnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2,5-Diethylphenyl)-2,2,2-trifluoroacetone.
Reduction: Formation of 1-(2,5-Diethylphenyl)-2,2,2-trifluoroethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanol
- 1-(2,5-Diethylphenyl)-2,2,2-trifluoroacetone
- 1-(2,5-Diethylphenyl)-2,2,2-trifluoroethane
Uniqueness: 1-(2,5-Diethylphenyl)-2,2,2-trifluoroethanol is unique due to the presence of both diethylphenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.
Propriétés
Formule moléculaire |
C12H15F3O |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
1-(2,5-diethylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H15F3O/c1-3-8-5-6-9(4-2)10(7-8)11(16)12(13,14)15/h5-7,11,16H,3-4H2,1-2H3 |
Clé InChI |
NMEGHKHEQVEVRD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CC)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine](/img/structure/B13908773.png)

![2-amino-9-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13908778.png)
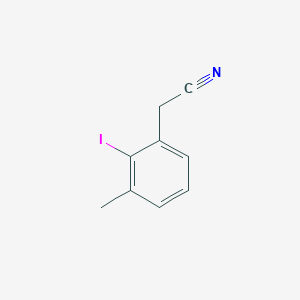

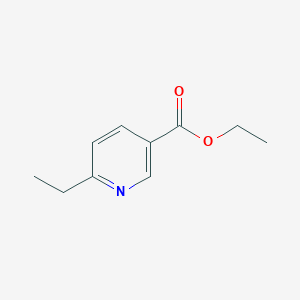
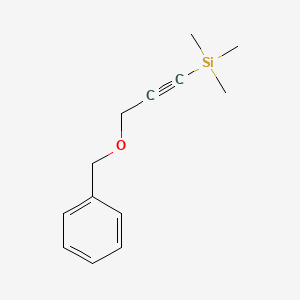
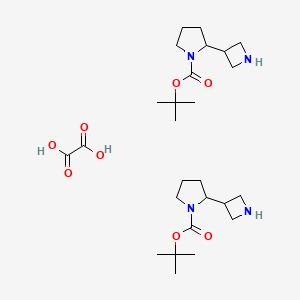
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)
